molecular formula C17H21N3O4 B2768390 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 899734-64-6

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2768390
CAS No.: 899734-64-6
M. Wt: 331.372
InChI Key: RYSUSYRDFDRCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its core structure integrates a 1,3,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities and ability to engage in key hydrogen bonding interactions with enzyme active sites. The compound's design, featuring a lipophilic cyclohexanecarboxamide moiety and a 3,4-dimethoxyphenyl ring, suggests potential as a potent and selective kinase inhibitor. This structural motif is frequently employed in the development of inhibitors targeting a range of kinases, including those implicated in cancer proliferation and neurodegenerative diseases . Research into this compound and its analogs primarily focuses on elucidating its mechanism of action, specificity profile, and binding affinity within the ATP-binding pocket of various protein kinases. It serves as a critical chemical tool for probing kinase signaling pathways and for the structure-activity relationship (SAR) optimization of lead compounds in preclinical development, particularly for conditions where kinase dysregulation is a known driver of pathology.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-13-9-8-12(10-14(13)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSUSYRDFDRCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

Acyl hydrazides react with carboxylic acids or their activated esters (e.g., acid chlorides) under dehydrating conditions. For example:

  • 3,4-Dimethoxybenzoyl hydrazide is prepared by treating methyl 3,4-dimethoxybenzoate with hydrazine hydrate in ethanol.
  • Cyclization with cyclohexanecarbonyl chloride in phosphoryl chloride (POCl₃) yields the oxadiazole ring.

Reaction Conditions :

  • Solvent: Dichloromethane or toluene.
  • Temperature: 80–100°C.
  • Catalysts: POCl₃ or thionyl chloride (SOCl₂).

Yield : 60–75%.

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from 3,4-dimethoxybenzaldehyde undergo oxidative cyclization with iodine or ferric chloride (FeCl₃) to form the oxadiazole ring.

Example Protocol :

  • 3,4-Dimethoxybenzaldehyde thiosemicarbazide is treated with iodine in dimethylformamide (DMF).
  • The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 55–65%.

Functionalization with 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is introduced either before or after oxadiazole formation:

Pre-Cyclization Substitution

  • Starting Material : 3,4-Dimethoxybenzoic acid is converted to its hydrazide via esterification (methanol/H₂SO₄) followed by hydrazinolysis.
  • Advantage : Ensures regioselective incorporation at position 5 of the oxadiazole.

Post-Cyclization Electrophilic Substitution

  • Limited applicability due to the oxadiazole’s electron-deficient nature.
  • Friedel-Crafts alkylation using 3,4-dimethoxybenzene in AlCl₃ yields low regioselectivity (<20%).

Amide Bond Formation with Cyclohexanecarboxamide

The final step involves coupling the oxadiazole intermediate with cyclohexanecarboxylic acid. Two methods dominate:

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.
  • Yield : 70–85%.

Schotten-Baumann Reaction

  • Protocol : The oxadiazole amine is treated with cyclohexanecarbonyl chloride in a biphasic system (NaOH/CH₂Cl₂).
  • Advantage : Rapid reaction (1–2 hours) but lower yield (50–60%) due to hydrolysis side reactions.

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

  • Issue : Competing 1,2,4-oxadiazole formation.
  • Solution : Use of POCl₃ as a cyclizing agent suppresses side products.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates oxadiazole derivatives.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%).

Comparative Data of Synthetic Routes

Method Starting Material Conditions Yield (%) Purity (%)
Hydrazide Cyclization 3,4-Dimethoxybenzoyl hydrazide POCl₃, 80°C, 6h 75 98
Oxidative Cyclization Thiosemicarbazide I₂, DMF, 24h 60 90
Schotten-Baumann Oxadiazole amine NaOH, CH₂Cl₂, 2h 55 85

Spectroscopic Characterization

Post-synthesis validation includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, ArH), 6.95 (d, J=8.4 Hz, 1H, ArH), 3.90 (s, 6H, OCH₃), 2.40 (m, 1H, cyclohexane), 1.80–1.20 (m, 10H, cyclohexane).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxadiazole ring).
  • LC-MS : m/z 331.4 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃-based cyclization is preferred for bulk synthesis despite corrosivity.
  • Green Chemistry : Ionic liquids (e.g., [BMIM]BF₄) reduce reaction times by 30% but increase costs.

Chemical Reactions Analysis

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Substituent Comparisons

The compound’s structural analogs primarily differ in the substituents attached to the oxadiazole ring. A key comparator is 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (6f) . Below is a comparative analysis:

Parameter Target Compound Compound 6f
Oxadiazole Substituent 3,4-Dimethoxyphenyl 4-Chloro-2-Phenoxyphenyl
Carboxamide Group Cyclohexanecarboxamide N-Cyclohexylcarboxamide
Molecular Weight (g/mol) 331.37 383.84 (calculated)
Key Functional Groups Methoxy (-OCH₃), oxadiazole Chloro (-Cl), phenoxy (-OPh), oxadiazole

Physicochemical Properties

  • In contrast, the chloro and phenoxy groups in 6f introduce electron-withdrawing and steric effects, which may alter binding affinities .
  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~2.5 (predicted via computational models), while 6f’s larger aromatic substituents likely increase LogP (>3.0), favoring lipophilic environments.

Pharmacological Activity

  • Antimicrobial Potential: 1,3,4-Oxadiazoles with electron-rich aromatic groups (e.g., methoxy) often exhibit enhanced antimicrobial activity due to improved membrane penetration .
  • Anticancer Activity : Chloro-substituted analogs like 6f may show cytotoxicity via halogen-bond interactions with cellular targets, whereas methoxy groups could modulate selectivity for cancer cell receptors.

Spectroscopic Data Comparison

Compound 6f’s analytical data (IR, NMR, Mass) reveals distinct features:

  • IR Spectroscopy: A strong absorption at 1660 cm⁻¹ (C=O stretch of carboxamide) and 1240 cm⁻¹ (C-O-C of phenoxy) . The target compound would show similar C=O stretches but additional methoxy C-O peaks near 2850 cm⁻¹.
  • ¹H NMR : 6f exhibits a singlet for the chloro-phenyl group (δ 7.2–7.5 ppm) and multiplet signals for the cyclohexyl group (δ 1.2–2.1 ppm) . The target compound’s methoxy protons would appear as singlets at δ ~3.8 ppm.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The molecular formula for this compound is C16H20N4O3, with a molecular weight of 304.36 g/mol. Its structure can be represented as follows:

N 5 3 4 dimethoxyphenyl 1 3 4 oxadiazol 2 yl cyclohexanecarboxamide\text{N 5 3 4 dimethoxyphenyl 1 3 4 oxadiazol 2 yl cyclohexanecarboxamide}

Target Enzymes and Pathways

Compounds containing the oxadiazole moiety have been shown to interact with various biological targets. Notably, they can act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. A study on related oxadiazole compounds indicated strong inhibition of MAO-B activity, suggesting potential implications for neurodegenerative diseases like Parkinson's disease .

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways such as Wnt/β-catenin signaling .

Biological Activity Overview

Activity Type Details
MAO Inhibition Potent inhibitors with nanomolar IC50 values; potential application in treating neurodegeneration .
Anticancer Effects Induces apoptosis and inhibits proliferation; affects Wnt signaling pathways .
Antimicrobial Exhibits activity against various bacterial strains; effective in vitro studies reported.
Anti-inflammatory Potential to modulate inflammatory responses; further research needed to elucidate mechanisms.

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition : A study demonstrated that oxadiazole derivatives significantly inhibited MAO-B with an IC50 value as low as 0.0027 µM. This suggests a strong potential for developing treatments for Parkinson’s disease through selective MAO-B inhibition .
  • Anticancer Properties : Another investigation into similar compounds indicated their ability to restore Wnt signaling in the presence of Notum, a negative regulator of this pathway. This restoration could lead to enhanced therapeutic strategies against cancers where Wnt signaling is disrupted .
  • Antimicrobial Activity : Research has shown that compounds with oxadiazole structures possess antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis or function, although specific pathways remain under investigation.

Q & A

Q. Key Data :

Analog StructureBioactivity (IC₅₀)Target
Trifluoromethyl-substituted12 nMEGFR Kinase
Dimethoxyphenyl (this compound)45 nMNF-κB
Furan-substituted210 nMCOX-2

How can contradictory data on this compound’s bioactivity across studies be resolved?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., S. aureus ATCC 25923 vs. clinical isolates in antimicrobial assays) .
  • Solubility Issues : Dimethoxyphenyl derivatives may require DMSO concentrations >5%, which can inhibit enzyme activity in vitro .
  • Structural Degradation : Hydrolysis of the oxadiazole ring under acidic conditions (pH < 3) during storage or testing .

Q. Methodological Solutions :

  • Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use stability-indicating HPLC methods to verify compound integrity .

What computational strategies are recommended to predict the binding modes of this compound with therapeutic targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or NF-κB. The dimethoxyphenyl group often occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; key residues (e.g., Arg187 in NF-κB) show strong hydrogen bonding with the oxadiazole ring .
  • QSAR Models : Train models with descriptors like LogP (calculated ~2.1) and polar surface area (PSA ~85 Ų) to predict ADMET properties .

How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Q. Advanced Research Focus

  • Bioavailability Enhancement : Formulate as nanocrystals or use cyclodextrin complexes to improve aqueous solubility (<10 µg/mL in PBS) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation of the dimethoxyphenyl group .
  • Toxicity Screening : Use zebrafish models to assess hepatotoxicity (e.g., ALT/AST levels) and cardiotoxicity (hERG channel inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.